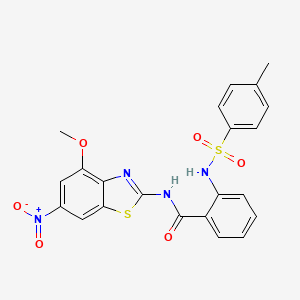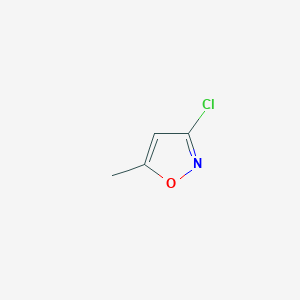
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.332 g/mol. This compound is characterized by a cyclohexyl ring substituted with a butyl group and a hydroxyl group, along with a prop-2-enamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-butylcyclohexanone with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity and function. The exact pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide can be compared with similar compounds such as:
N-(4-Hydroxycyclohexyl)prop-2-enamide: Lacks the butyl group, which may affect its chemical properties and reactivity.
N-(4-Butylcyclohexyl)prop-2-enamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
N-(4-Butyl-4-hydroxycyclohexyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, which may alter its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Propriétés
IUPAC Name |
N-(4-butyl-4-hydroxycyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-3-5-8-13(16)9-6-11(7-10-13)14-12(15)4-2/h4,11,16H,2-3,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRYANQYQHHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(CC1)NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)


![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)
![4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2769854.png)


![4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID](/img/structure/B2769859.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)
![3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2769863.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769866.png)
